molecular formula C12H20O B179862 3-Ethyladamantan-1-ol CAS No. 15598-87-5

3-Ethyladamantan-1-ol

Cat. No. B179862
CAS RN: 15598-87-5
M. Wt: 180.29 g/mol
InChI Key: LJFGNNHKXSJWFF-UHFFFAOYSA-N
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Description

3-Ethyladamantan-1-ol is a chemical compound with the CAS Number: 15598-87-5 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 3-Ethyladamantan-1-ol involves various chemical reactions. For instance, one method involves attaching alcohols to isocyanates . Another method involves the reaction of substituted benzenes, naphthalenes, and 2- and 3-phenyl-1-benzofurans with adamantan-1-ol in trifluoroacetic acid .


Molecular Structure Analysis

The molecular formula of 3-Ethyladamantan-1-ol is C12H20O . This information can be used to analyze its molecular structure.


Chemical Reactions Analysis

3-Ethyladamantan-1-ol can undergo various chemical reactions. For example, it can react with substituted benzenes, naphthalenes, and 2- and 3-phenyl-1-benzofurans in trifluoroacetic acid to form the corresponding mono-and diadamantylsubstituted aromatic compounds .

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Ethyl (3-ethyladamant-1-yl)carbamate has been found to have high antiviral activity against herpes simplex virus, vaccinia viruses, and adenovirus .

Methods of Application or Experimental Procedures

The compound was applied simultaneously with acycloguanosine (ACG), a common antiviral drug, to cell cultures infected with the herpesvirus . The study also involved the use of laboratory animals with experimental herpesvirus neuroinfection .

Results or Outcomes

The simultaneous application of Ethyl (3-ethyladamant-1-yl)carbamate and ACG increased the inhibition of herpesvirus reproduction in cell cultures and decreased the mortality of laboratory animals with experimental herpesvirus neuroinfection compared with the use of each substance alone . The compound was found to be low-toxicity, and its acute intragastric LD50 for white mice was 1831.8 mg/kg .

properties

IUPAC Name

3-ethyladamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFGNNHKXSJWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392803
Record name 3-ethyladamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyladamantan-1-ol

CAS RN

15598-87-5
Record name 3-ethyladamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YN Klimochkin, AV Yudashkin, EO Zhilkina… - Russian Journal of …, 2017 - Springer
An efficient one-pot procedure has been developed for the synthesis of cage alcohols with hydroxy groups in the bridgehead positions. The procedure includes initial nitroxylation with …
Number of citations: 25 link.springer.com
EA Ivleva, VS Gavrilova, YN Klimochkin - Russian Journal of Organic …, 2016 - Springer
A convenient procedure has been developed for the synthesis of mono- and dihydric cage alcohols from adamantanecarboxylic acids and their esters using the MnO 2 –H 2 SO 4 …
Number of citations: 8 link.springer.com

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